Methanethione, (4-methoxyphenyl)phenyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanethione, (4-methoxyphenyl)phenyl-, can be synthesized through several methods. One common synthetic route involves the reaction of 4-methoxybenzoyl chloride with thiophenol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the synthesis of methanethione, (4-methoxyphenyl)phenyl-, can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methanethione, (4-methoxyphenyl)phenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to the corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Methanethione, (4-methoxyphenyl)phenyl-, has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing heterocycles and other complex molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes and receptors.
Industry: Methanethione, (4-methoxyphenyl)phenyl-, is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of methanethione, (4-methoxyphenyl)phenyl-, involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methanethione, (4-methoxyphenyl)phenyl-, can be compared with other similar compounds, such as:
Benzophenone: The parent compound, which lacks the sulfur atom.
Thiobenzophenone: A similar compound where both phenyl rings are unsubstituted.
4-Methoxybenzophenone: A derivative with a methoxy group but without the sulfur atom.
Uniqueness
Methanethione, (4-methoxyphenyl)phenyl-, is unique due to the presence of both a methoxy group and a sulfur atom. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.
Conclusion
Methanethione, (4-methoxyphenyl)phenyl-, is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it an important building block for the synthesis of complex molecules and a promising candidate for various scientific research applications.
Properties
CAS No. |
1141-07-7 |
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Molecular Formula |
C14H12OS |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
(4-methoxyphenyl)-phenylmethanethione |
InChI |
InChI=1S/C14H12OS/c1-15-13-9-7-12(8-10-13)14(16)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
GAHFJPBLVKJKRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)C2=CC=CC=C2 |
Origin of Product |
United States |
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